molecular formula C22H23NO5 B2741870 Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024151-75-4

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No. B2741870
CAS RN: 1024151-75-4
M. Wt: 381.428
InChI Key: YSFNGHLIAGDGQS-UHFFFAOYSA-N
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Description

“Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate” is a complex organic compound. It likely contains a benzoate group, a common component in various pharmaceuticals and other organic compounds .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But, carbonylation reactions and reactions involving metal carbonyl clusters are common in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Without specific information on the compound, it’s challenging to provide accurate properties .

Scientific Research Applications

Highly Selective Formation of Unsaturated Esters

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate is involved in the catalysis of highly selective formations of unsaturated esters or cascade reactions to α,ω-diesters. The methoxycarbonylation of phenylethyne catalyzed by Pd complexes gives unusual linear products with high activity and regioselectivity. This process is crucial for synthesizing specific esters and diesters through a methoxycarbonylation–isomerisation–methoxycarbonylation sequence, highlighting its importance in industrial chemistry for producing compounds with specific configurations and properties (Núñez Magro et al., 2010).

Synthesis of Heterocyclic Systems

Another application involves the synthesis of heterocyclic systems, where methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate derivatives are used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other compounds. This application is significant for developing pharmaceuticals and advanced materials with heterocyclic structures, which are often key components of active pharmaceutical ingredients (Selič et al., 1997).

Methoxycarbonylation of Aryl Chlorides

In the methoxycarbonylation of aryl chlorides, methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate plays a role in producing various methyl benzoates in good to excellent yields. This process is crucial for the pharmaceutical and agrochemical industries, as it provides a route to synthesize benzoate esters, which are common motifs in bioactive compounds (Ai et al., 2020).

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

The compound is also involved in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showcasing its utility in organic synthesis, particularly in the formation of 2-benzylated products. This method is valued for its efficiency, mild reaction conditions, and use of inexpensive catalysts, contributing to the synthesis of pharmaceutically relevant compounds (Kischel et al., 2007).

properties

IUPAC Name

dimethyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-19(24)16-11-8-12-17(20(25)28-2)18(16)23-21(26)22(13-6-7-14-22)15-9-4-3-5-10-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNGHLIAGDGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(methoxycarbonyl)-2-((phenylcyclopentyl)carbonylamino)benzoate

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